

Efficacy of 2-((p-Aminophenyl)sulphonyl)ethanol Based Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 2-((p-Aminophenyl)sulphonyl)ethanol

Cat. No.: B1266255

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the efficacy of compounds based on the **2-((p-Aminophenyl)sulphonyl)ethanol** scaffold. Due to a lack of extensive direct studies on this specific parent compound, this guide leverages data from structurally related sulfonamide derivatives to provide insights into their potential as antimicrobial and anticancer agents. The information is intended to guide further research and development efforts in this area.

Introduction to Sulfonamides

Sulfonamides are a well-established class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amino group. Their derivatives have been widely explored for various therapeutic applications. The core mechanism of action for their antibacterial effects lies in the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This selective action provides a therapeutic window, as humans obtain folic acid from their diet. In the realm of oncology, sulfonamide derivatives have demonstrated a broader range of mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and anti-angiogenic effects.

Comparative Efficacy Data

While specific efficacy data for **2-((p-Aminophenyl)sulphonyl)ethanol** is not readily available in the public domain, the following tables summarize the biological activities of various

structurally related sulfonamide derivatives against different cancer cell lines and bacterial strains. This data serves as a surrogate to estimate the potential of the target compound class.

Table 1: In Vitro Cytotoxicity of Sulfonamide Derivatives Against Human Cancer Cell Lines

Compound Class	Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
Novel Sulfonamides	HeLa	< 360	Taxol	< 0.02
MDA-MB-468	< 30	Taxol	< 0.02	
MCF-7	< 128	Taxol	< 0.02	
Pyrazole Sulfonamides	-	-	-	-
Thiazolidinone Sulfonamides	-	-	-	-

Note: The data presented is a summary from multiple sources on various sulfonamide derivatives and is intended for comparative purposes only. The specific structures of the tested compounds vary.

Table 2: In Vitro Antimicrobial Activity of Sulfonamide Derivatives

Compound Class	Bacterial Strain	MIC (μg/mL)	Reference Compound	MIC (μg/mL)
Coumarin Sulfonamides	E. coli	48	Ciprofloxacin	-
B. subtilis	50	Ciprofloxacin	-	
S. aureus	52	Ciprofloxacin	-	
Benzamide Sulfonamides	S. aureus	Good Activity	Ciprofloxacin	-
P. aeruginosa	Good Activity	Ciprofloxacin	-	

Note: "Good Activity" indicates that the compounds showed significant inhibition, but specific MIC values were not provided in the summarized source. The data is from studies on different series of sulfonamide derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the assessment of sulfonamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Methodology:

- **Cell Seeding:** Human cancer cells (e.g., HeLa, MDA-MB-468, MCF-7) are seeded in 96-well plates at a density of 1×10^5 cells/mL and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The synthesized sulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various logarithmic concentrations (e.g., 0.1 μ M, 1 μ M, 10 μ M, 100 μ M, 1 mM). The cells are then incubated for 72 hours.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 540 nm using an ELISA plate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is

determined from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

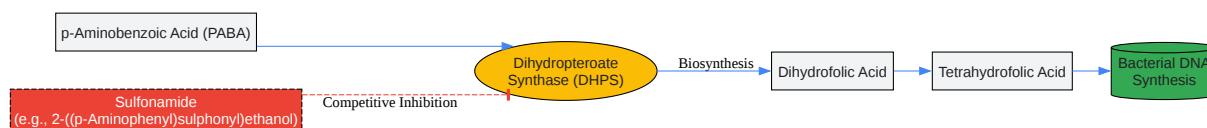
Methodology:

- **Bacterial Inoculum Preparation:** A standardized inoculum of the test bacteria (e.g., *E. coli*, *S. aureus*) is prepared in a suitable broth medium.
- **Serial Dilution:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the bacteria.

Visualizations

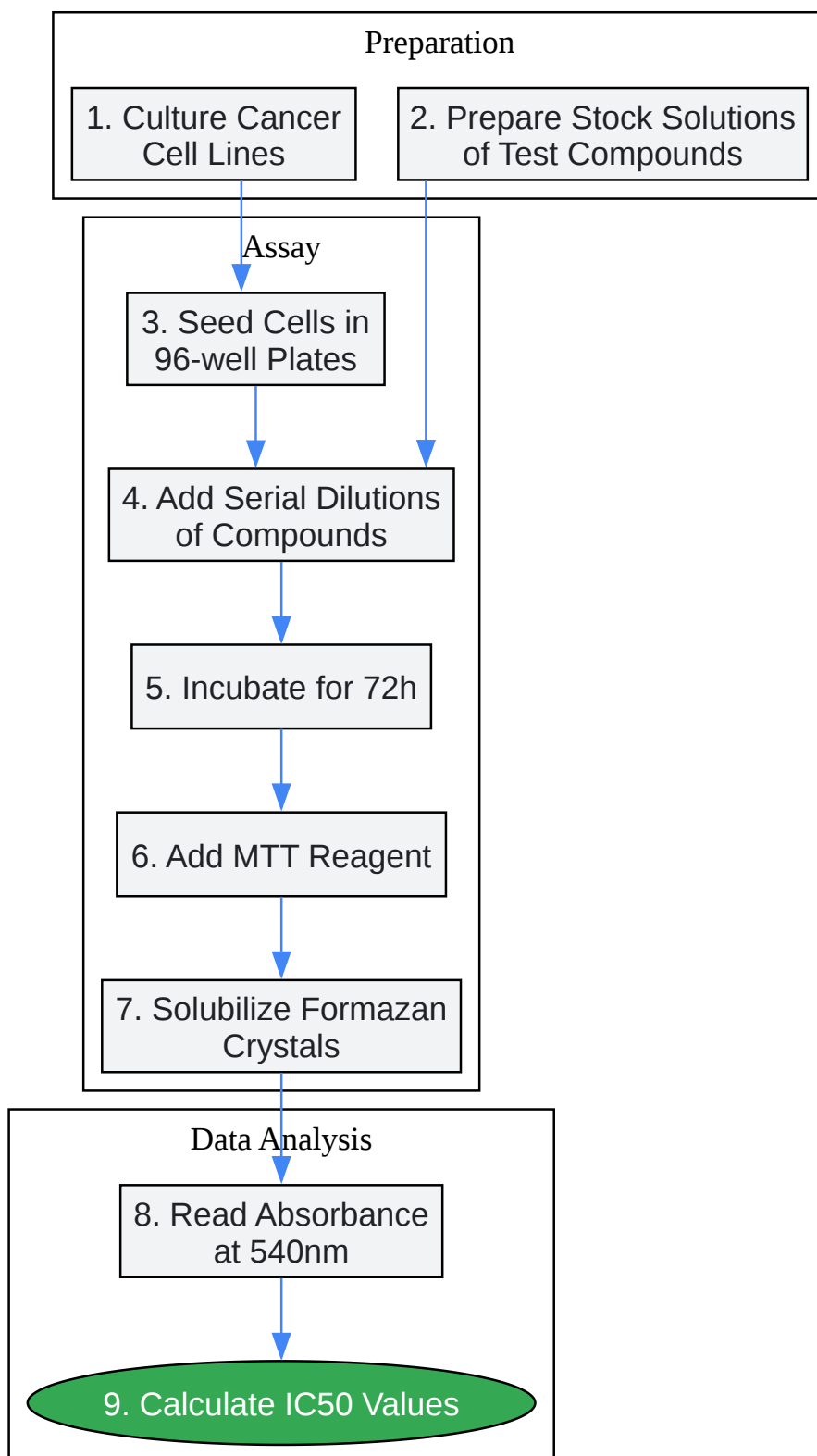
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the assessment of **2-((p-Aminophenyl)sulphonyl)ethanol** based compounds.



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Caption: General mechanism of antibacterial action of sulfonamides.



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